Kopsinine

Description

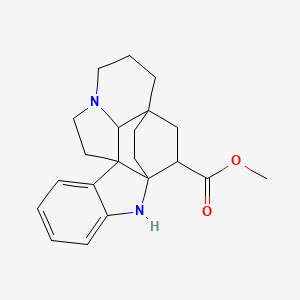

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLRRIUNGGQRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Intramolecular [4+2]/[3+2] Cycloaddition Cascade

A pivotal advancement in kopsinine synthesis involves an intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles. This method, developed by Boger and colleagues, enables the rapid assembly of the pentacyclic precursor 1 in a single step . The C3 methyl ester of the natural product serves dual roles: activating the oxadiazole for the initiating Diels–Alder reaction and stabilizing the intermediate 1,3-dipole during the subsequent [3+2] cycloaddition.

Key Reaction Conditions

-

Substrate : 1,3,4-oxadiazole derivative functionalized with a diene and dipolarophile.

-

Temperature : Thermal activation under refluxing toluene.

-

Yield : The cascade achieves >50% yield for the pentacyclic core .

This approach circumvents the need for stepwise ring construction, offering a streamlined pathway to the Aspidosperma alkaloid skeleton.

SmI₂-Mediated Transannular Free Radical Conjugate Addition

The bicyclo[2.2.2]octane core of this compound is forged via a SmI₂-mediated transannular free radical conjugate addition. This late-stage strategy forms the critical C21–C2 bond, converting pentacyclic precursor 1 into the hexacyclic framework .

Mechanistic Insights

-

Substrate Activation : Methyl dithiocarbonate 9 undergoes Chugaev elimination to generate olefin 10 , positioning the radical acceptor.

-

Radical Generation : SmI₂ reduces the dithiocarbonate, initiating a transannular radical conjugate addition.

-

Cyclization : The radical intermediate abstracts a hydrogen atom, completing the bicyclo[2.2.2]octane ring .

Optimized Conditions

| Parameter | Value |

|---|---|

| SmI₂ Concentration | 0.1 M in THF |

| Temperature | −78°C to 25°C (gradient) |

| Yield | 60% for (−)-kopsinine |

This method’s efficiency stems from its stereochemical control, leveraging SmI₂’s ability to mediate stereoselective radical cyclizations.

Nitroaryl Transfer Cascade Strategy

A novel nitroaryl transfer cascade strategy, reported by Ma et al., provides an alternative route to this compound’s core . This approach employs 2-nitrobenzenesulfonamide-functionalized cyclohexenones in a tandem conjugate addition/Truce–Smiles/E1cb sequence.

Reaction Sequence

-

Conjugate Addition : Intramolecular attack forms a tetracyclic intermediate.

-

Truce–Smiles Rearrangement : Nitro group migration generates a sulfonamide-stabilized carbanion.

-

E1cb Elimination : Deprotonation and elimination yield the pentacyclic scaffold .

Advantages

-

Atom Economy : Minimizes protecting group manipulations.

-

Versatility : Adaptable to synthesize (−)-kopsinilam and (−)-limaspermidine .

Racemic Tetracyclic Amine Resolution and Conversion

Early synthetic efforts by Hesse and coworkers utilized racemic tetracyclic amine 5 , resolved via chiral chromatography into enantiopure (−)-kopsinine .

Critical Steps

-

Resolution : Semipreparative chiral HPLC (Daicel ChiralCel OD column, 20% i-PrOH/hexanes) achieves >98% ee .

-

Functionalization : N-Debenzylation and C21 methylation install the methoxycarbonyl group .

Limitations

-

Low throughput due to chromatographic resolution.

-

Dependence on racemic starting materials increases step count .

Divergent Synthesis from a Common Pentacyclic Intermediate

A divergent synthesis strategy leverages a shared pentacyclic intermediate 15 to access this compound and related alkaloids .

Synthetic Flexibility

-

C21–C2 Bond Formation : SmI₂-mediated radical cyclization (as in Section 2).

-

C21–O–C6 Bond Formation : Acid-catalyzed cyclization for deoxoapodine synthesis .

Comparative Yields

| Target Alkaloid | Key Step | Yield |

|---|---|---|

| (−)-Kopsinine | SmI₂ cyclization | 60% |

| (−)-Deoxoapodine | Acidic cyclization | 55% |

This approach underscores the utility of late-stage diversification in complex alkaloid synthesis .

Comparative Analysis of Synthetic Approaches

Table 1: Method Comparison

Key Observations

Analyse Des Réactions Chimiques

Types of Reactions

Kopsinine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound-N(4)-oxide .

Applications De Recherche Scientifique

Medicinal Applications

Kopsinine has been studied for its potential therapeutic effects, particularly in treating various diseases. Research highlights its antiprotozoal activity, which is critical given the global burden of protozoan infections.

Antiprotozoal Activity

A study focusing on the isolation of bioactive compounds from Pleiocarpa bicarpellata extracts identified this compound among other alkaloids, demonstrating significant antiprotozoal effects. The following table summarizes the in vitro activity of this compound against specific protozoan pathogens:

| Sample | Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Leishmania donovani | 25.3 | >100 |

| This compound | Plasmodium falciparum | 34.2 | >100 |

These findings suggest that this compound exhibits promising antiprotozoal properties, making it a candidate for further development as an anti-infective agent .

Synthetic Applications

The total synthesis of this compound has been a subject of extensive research, leading to various synthetic methodologies that highlight its structural complexity and potential for derivative development.

Total Synthesis Techniques

Several synthetic routes have been developed to produce this compound, each employing different strategies to construct its intricate bicyclic structure. Notable methods include:

- Intramolecular Cycloaddition : A powerful approach utilizing intramolecular [4+2] and [3+2] cycloaddition reactions has been reported, allowing for efficient assembly of the bicyclo[2.2.2]octane core .

- Asymmetric Synthesis : Recent advancements have introduced asymmetric one-pot reactions that yield this compound with high enantiomeric purity .

The following table summarizes various synthetic methods and their yields:

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Intramolecular Cycloaddition | 90 | |

| Asymmetric One-Pot Reaction | 13 | |

| Total Synthesis via SmI2 | 20 |

These methodologies not only facilitate the production of this compound but also allow for the exploration of analogs that may enhance its biological activity.

Structural Studies

Understanding the structure of this compound is crucial for elucidating its mechanism of action and enhancing its therapeutic potential.

Crystal Structure Analysis

The crystal structure of this compound has been determined using X-ray crystallography, providing insights into its three-dimensional conformation and stereochemistry. This structural information is essential for rational drug design and optimization efforts aimed at developing more effective derivatives .

Mécanisme D'action

The mechanism of action of kopsinine involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit microsomal lipid peroxidation, which is induced by carbon tetrachloride in vitro. This suggests that this compound may exert its effects by modulating oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Kopsinine shares structural homology with several Aspidosperma and Kopsia alkaloids. Key comparisons are outlined below:

Structural Analogues

Table 1: Structural Comparison of this compound and Related Alkaloids

Key Observations :

- Bicyclo[2.2.2]octane : Present in this compound, aspidofractine, and kopsiflorine, this ring system is crucial for bioactivity. Its absence in limaspermidine correlates with reduced pharmacological relevance .

- C16 Modifications : this compound’s C16 methoxycarbonyl group enhances antitussive activity compared to the hydroxyl group in kopsiflorine .

Key Observations :

- Late-Stage Bond Formation : this compound’s synthesis prioritizes late-stage C2–C21 bond formation via radical intermediates, contrasting with aspidofractine’s reliance on biomimetic cyclization .

- Enantioselectivity : Limaspermidine’s synthesis achieves superior enantiocontrol compared to this compound, which often requires resolution steps .

Functional Comparison

Antitussive Activity

This compound and methyl demethoxy-carbonylchanofruticosinate (164) both exhibit antitussive effects, but this compound’s ID50 (0.11 mmol/kg) surpasses 164’s ID50 (0.45 mmol/kg) . The C2–C20 linkage and C16 methoxycarbonyl in this compound are hypothesized to enhance receptor binding .

Anticancer Potential

Kopsiflorine, a structural analogue, enhances vincristine cytotoxicity in drug-resistant KB cells by inhibiting P-glycoprotein efflux .

Q & A

Q. Q1: What are the established synthetic pathways for Kopsinine, and how do reaction conditions influence yield and stereochemical outcomes?

Answer: this compound synthesis typically employs indole alkaloid frameworks, with key steps including Pictet-Spengler cyclization and stereoselective reductions. Reaction temperature, solvent polarity (e.g., dichloromethane vs. methanol), and catalyst choice (e.g., chiral auxiliaries like Evans’ oxazolidinones) critically affect enantiomeric excess. For example, Li et al. (2020) reported a 15% yield increase using BF₃·OEt₂ as a Lewis acid in cyclization steps . Researchers should optimize these parameters via fractional factorial design to isolate intermediates and validate stereochemistry via NOESY NMR or X-ray crystallography .

Q. Q2: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are foundational for structural confirmation. Purity assays require HPLC-UV (≥95% peak area) with C18 columns and isocratic elution (acetonitrile:water, 70:30). For resolving diastereomers, chiral stationary phases (e.g., Chiralpak AD-H) coupled with circular dichroism (CD) are recommended. Contaminants like residual solvents should be quantified via GC-MS per ICH Q3C guidelines .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictory bioactivity data for this compound across different cell lines?

Answer: Discrepancies often arise from variability in cell membrane permeability, metabolic enzyme expression (e.g., CYP450 isoforms), or assay endpoints (e.g., IC₅₀ vs. EC₅₀). A systematic approach includes:

Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR data and Z-factor validation for high-throughput screens.

Pharmacokinetic Profiling : Measure intracellular this compound concentrations via LC-MS/MS to correlate exposure with effect .

Mechanistic Deconvolution : Apply siRNA knockdowns or CRISPR-Cas9 to isolate target pathways (e.g., NF-κB inhibition vs. ROS modulation) .

Q. Q4: What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative models?

Answer: Use transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) with randomized block designs to control for litter effects. Include:

Dose-Response Curves : 3–5 log-spaced doses to assess efficacy-toxicity trade-offs.

Biomarker Panels : Quantify Aβ₄₂, tau phosphorylation, and neuroinflammation markers (IL-1β, TNF-α) via multiplex ELISA.

Behavioral Endpoints : Morris water maze for cognitive deficits, validated by blinded scoring .

Q. Q5: How should researchers address inconsistencies in this compound’s reported binding affinities across molecular docking studies?

Answer: Contradictions may stem from force field selection (e.g., AMBER vs. CHARMM) or protonation state errors. Mitigation strategies:

Consensus Docking : Compare results across AutoDock Vina, Glide, and GOLD.

MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).

Experimental Validation : SPR or ITC to measure binding kinetics (KD, ΔH) .

Q. Q6: What methodologies are critical for evaluating this compound’s structure-activity relationships (SAR) in antimalarial assays?

Answer:

Analog Synthesis : Modify the C-3 ethyl group and D-ring lactam to generate derivatives.

In Vitro Testing : Use synchronized Plasmodium falciparum cultures (3D7 strain) with hypoxanthine incorporation assays.

Computational Modeling : Generate 3D-QSAR CoMFA models to predict potency cliffs .

Q. Q7: How can researchers design robust in vivo toxicity studies for this compound derivatives?

Answer: Follow OECD 407 guidelines:

- Species : Sprague-Dawley rats (n=10/group, balanced sex distribution).

- Endpoints : Hematology (WBC, RBC), histopathology (liver, kidney), and AST/ALT levels.

- Dose Selection : Base MTD on 14-day pilot studies. Include positive controls (e.g., cyclophosphamide) .

Q. Q8: What strategies are effective for reconciling contradictory pharmacokinetic data between rodent and non-rodent models?

Answer: Species differences in CYP metabolism and plasma protein binding require:

Allometric Scaling : Apply rule-of-exponents for clearance predictions.

PBPK Modeling : Simulate absorption/distribution using GastroPlus™.

Cross-Species Metabolite ID : Use HRMS/MS to compare urinary and biliary excretion profiles .

Q. Q9: How should researchers prioritize this compound analogs for preclinical development based on conflicting efficacy-toxicity ratios?

Answer: Apply multi-criteria decision analysis (MCDA):

Weighted Scoring : Assign values to potency (IC₅₀), selectivity index (SI), and synthetic feasibility.

PCA : Reduce dimensionality of ADME-Tox data (e.g., LogP, hERG inhibition).

In Silico Toxicity : Predict mutagenicity (Ames test) and hepatotoxicity via Derek Nexus .

Q10: What frameworks guide the formulation of novel research questions on this compound’s polypharmacology?

Answer: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.